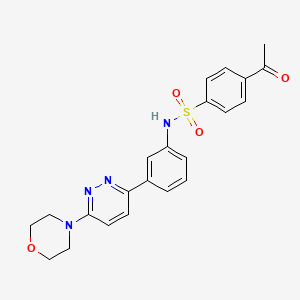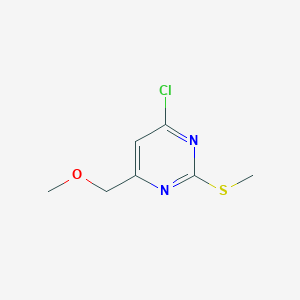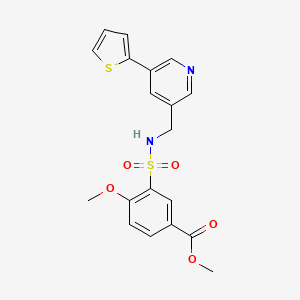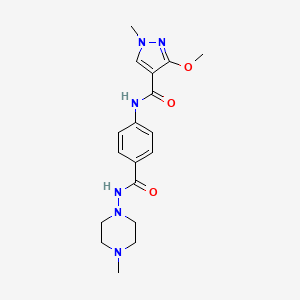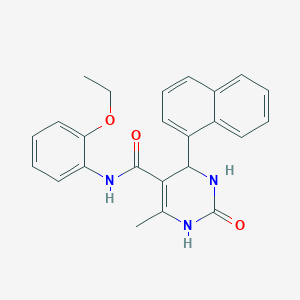
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of chemicals that includes various derivatives with potential pharmacological activities. The specific compound has not been extensively studied in the literature, but similar compounds have been investigated for various chemical and biological properties.
Synthesis Analysis
The synthesis of similar compounds typically involves base-catalyzed cyclocondensation reactions. For instance, Nagarajaiah and Begum (2015) described the synthesis of related compounds using a base-catalyzed cyclocondensation of 3,4-dihydropyrimidine-2-thione with ethylacetoacetate, characterized by IR, 1H NMR, 13C NMR spectra, and elemental analysis (Nagarajaiah & Begum, 2015).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed by single crystal X-ray diffraction, revealing details about molecular conformation and stabilization. For example, Özer et al. (2009) used X-ray diffraction to characterize a similar compound, showing how intramolecular hydrogen bonds stabilize the molecular structure (Özer et al., 2009).
Chemical Reactions and Properties
Compounds in this category can participate in various chemical reactions, including cyclocondensation, as well as exhibiting specific chemical properties like forming hydrogen bonds and weak interactions. Nagarajaiah and Begum (2015) and Özer et al. (2009) provide insights into these aspects through their characterization of related compounds (Nagarajaiah & Begum, 2015); (Özer et al., 2009).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A study highlighted the synthesis and characterization of related compounds with potential anticancer evaluation. Derivatives were synthesized and evaluated in vitro against various cancer cell lines, indicating some compounds' effectiveness against specific cancer types (Salahuddin et al., 2014).
- Another research focused on the synthesis and characterization of N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, including a naphthalen-1-yl derivative, showcasing their potential in creating new materials with interesting properties (Özer et al., 2009).
Anticancer and Antimicrobial Applications
- Methyl substitution on the piperidine ring of derivatives was explored for selective binding and activity at sigma receptors, with implications for anticancer and antiproliferative activities (Berardi et al., 2005).
- Novel derivatives were synthesized for anti-inflammatory and analgesic agents, indicating the potential pharmaceutical applications of similar compounds (Abu‐Hashem et al., 2020).
Pharmacological Screening
- Some compounds were synthesized through ultrasound-accelerated reactions and screened for antiplatelet and anticardiac activities, demonstrating the versatility of such chemical frameworks in medicinal chemistry (Chatterjee et al., 2010).
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3/c1-3-30-20-14-7-6-13-19(20)26-23(28)21-15(2)25-24(29)27-22(21)18-12-8-10-16-9-4-5-11-17(16)18/h4-14,22H,3H2,1-2H3,(H,26,28)(H2,25,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDHPFHBHOCBOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC=CC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Bis(methoxycarbonyl)-4-methylthiophene-2-sulfonamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2490194.png)


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2490198.png)
![3-(4-Isopropylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2490199.png)
![7-chloro-N-(1-methyl-3-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490200.png)
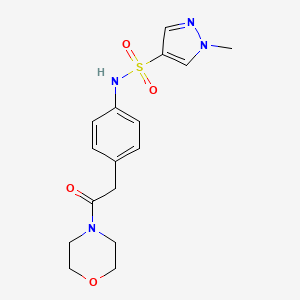
![5-(3-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2490203.png)
